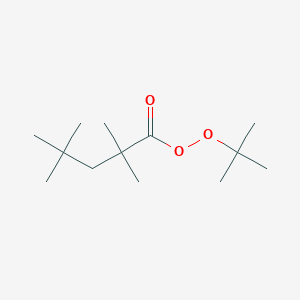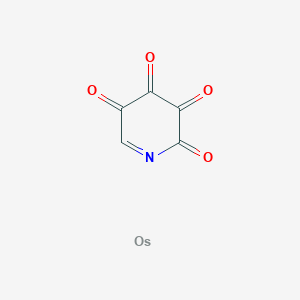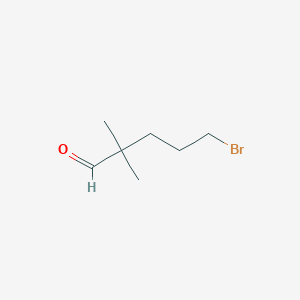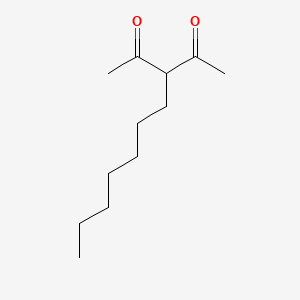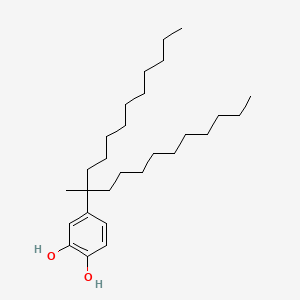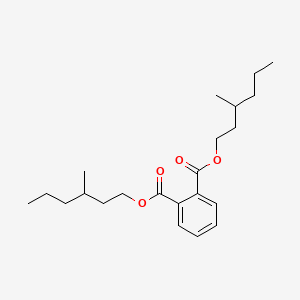
Di(3-methylhexyl)phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(3-methylhexyl)phthalate is a phthalate ester, which is a type of compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. Phthalate esters are widely used in the production of plastics, particularly polyvinyl chloride (PVC), to make them more flexible and easier to handle .
Métodos De Preparación
Di(3-methylhexyl)phthalate is synthesized through the esterification of phthalic anhydride with 3-methylhexanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Análisis De Reacciones Químicas
Di(3-methylhexyl)phthalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phthalic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Di(3-methylhexyl)phthalate has several scientific research applications, including:
Chemistry: It is used as a plasticizer in the production of flexible PVC, which is used in a variety of applications such as tubing, cables, and packaging materials.
Biology: Research has shown that phthalates, including this compound, can act as endocrine disruptors, affecting hormone regulation and reproductive health.
Medicine: Phthalates are used in medical devices, such as blood bags and intravenous tubing, to make them more flexible and easier to use.
Industry: This compound is used in the production of various consumer products, including cosmetics, personal care products, and household items
Mecanismo De Acción
The mechanism of action of di(3-methylhexyl)phthalate involves its interaction with various molecular targets and pathways. Phthalates are known to bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression and cellular functions. This binding can lead to changes in cell proliferation, apoptosis, and oxidative stress. Additionally, phthalates can interfere with hormone synthesis, transport, and metabolism, leading to endocrine disruption and potential health effects .
Comparación Con Compuestos Similares
Di(3-methylhexyl)phthalate is similar to other phthalate esters, such as:
Di(2-ethylhexyl)phthalate (DEHP): Commonly used as a plasticizer in PVC products.
Dibutyl phthalate (DBP): Used in cosmetics and personal care products.
Diisononyl phthalate (DINP): Used in flexible PVC applications, such as flooring and wall coverings.
What sets this compound apart is its specific molecular structure, which can influence its physical and chemical properties, as well as its interactions with biological systems .
Propiedades
Número CAS |
53306-53-9 |
|---|---|
Fórmula molecular |
C22H34O4 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
bis(3-methylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-5-9-17(3)13-15-25-21(23)19-11-7-8-12-20(19)22(24)26-16-14-18(4)10-6-2/h7-8,11-12,17-18H,5-6,9-10,13-16H2,1-4H3 |
Clave InChI |
PLVCZTJOXIYQSA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


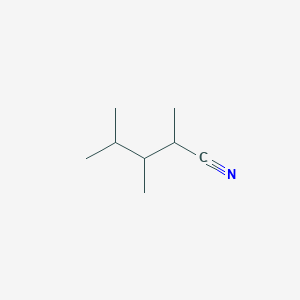
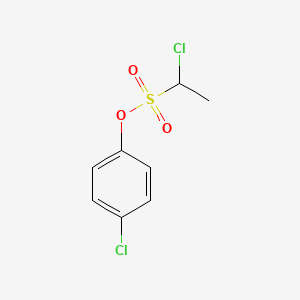

![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)

![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)

